Isopropyl 3-hydroxy-2-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-14(16)12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9,15H,1-2H3 |
InChI Key |
KSYKAHRWXBAGHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Purification and Isolation Protocols for Synthesized Compounds
Purification of 3-hydroxy-2-naphthoic acid
A significant impurity in the production of 3-hydroxy-2-naphthoic acid is unreacted 2-naphthol (B1666908). reddit.com One patented method for purification involves treating the reaction mixture with activated carbon to adsorb the 2-naphthol impurity, followed by filtration. ucj.org.ua Another approach utilizes resin adsorption to selectively remove 2-naphthol, thereby increasing the purity of the final product. ui.ac.id Liquid-liquid extraction using tributyl phosphate (B84403) has also been shown to be effective in selectively removing 2-naphthol. reddit.com
Purification of this compound
The purification of the synthesized this compound typically involves several steps to remove unreacted starting materials, the catalyst, and any byproducts.
Neutralization and Washing: If an acid catalyst is used, the reaction mixture is first washed with an aqueous solution of a weak base, such as sodium carbonate, to neutralize the acid. youtube.comyoutube.com This step is crucial to prevent the reverse reaction (hydrolysis) from occurring. The ester, being generally insoluble in water, will form a separate organic layer. youtube.com
Extraction: The ester is extracted using a suitable organic solvent. The organic layer is then washed with water to remove any remaining water-soluble impurities. youtube.com A separating funnel is commonly used for this liquid-liquid extraction process. youtube.comyoutube.com
Drying: The organic layer containing the ester is then dried using an anhydrous salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. youtube.comyoutube.com
Distillation/Recrystallization: The final purification of the ester can be achieved by distillation or recrystallization. google.comyoutube.com Since this compound is a solid at room temperature, recrystallization from a suitable solvent is a likely method. Common solvents for recrystallizing esters include hexane, heptane, or ethanol (B145695). youtube.com The choice of solvent depends on the solubility of the ester at different temperatures.
Table 2: Purification Steps for this compound
| Step | Purpose | Reagents/Method |
|---|---|---|
| Neutralization | Removal of acid catalyst | Aqueous sodium carbonate solution youtube.comyoutube.com |
| Extraction | Separation from water-soluble impurities | Organic solvent and water in a separating funnel youtube.comyoutube.com |
| Drying | Removal of residual water | Anhydrous sodium sulfate or magnesium sulfate youtube.comyoutube.com |
| Final Purification | Isolation of pure ester | Recrystallization from a suitable solvent youtube.com |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of Isopropyl 3-hydroxy-2-naphthoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete and unambiguous assignment of the molecule's framework is achieved.
Proton (¹H) NMR Spectral Assignments
The ¹H NMR spectrum provides distinct signals for each non-equivalent proton in the molecule. The spectrum is characterized by signals in the aromatic region corresponding to the naphthyl ring system, a resonance for the phenolic hydroxyl proton, and characteristic signals for the isopropyl moiety.
The aromatic protons of the naphthyl ring system typically appear as a series of multiplets in the downfield region, generally between δ 7.2 and 8.5 ppm, consistent with the deshielding environment of the aromatic structure. chemicalbook.com The proton on the carbon adjacent to the hydroxyl group (H-4) and the proton on the carbon adjacent to the ester (H-1) are often the most distinct. The phenolic hydroxyl proton (-OH) usually presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The isopropyl group gives rise to two key signals. A septet is observed for the single methine proton (-CH), which is split by the six neighboring equivalent methyl protons. This signal is typically found in the range of δ 5.0-5.2 ppm. docbrown.info The six methyl protons (-CH₃) appear as a doublet due to splitting by the single methine proton, resonating further upfield around δ 1.3-1.4 ppm. docbrown.info The integration of these signals (1:1:6 for the naphthyl, methine, and methyl protons, respectively, after accounting for all aromatic protons) confirms the presence and ratio of these functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (Naphthyl) | 7.20 - 8.50 | Multiplet | - |
| Phenolic OH | Variable | Broad Singlet | - |
| Isopropyl CH | 5.0 - 5.2 | Septet | ~6.0 |
Note: Data are predicted based on analysis of the parent compound, 3-hydroxy-2-naphthoic acid chemicalbook.com, and standard values for isopropyl esters. docbrown.info
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.
The spectrum shows several resonances in the aromatic region (δ 110-160 ppm), corresponding to the ten carbons of the naphthalene (B1677914) ring system. The carbon bearing the hydroxyl group (C-3) and the quaternary carbons of the fused rings (C-4a, C-8a) have characteristic shifts within this range. chemicalbook.com The carbonyl carbon (C=O) of the ester group is highly deshielded and appears as a distinct peak at the downfield end of the spectrum, typically in the δ 170-175 ppm region. The carbons of the isopropyl group are observed in the upfield region; the methine carbon (-CH) signal appears around δ 68-70 ppm, while the two equivalent methyl carbons (-CH₃) produce a single, more intense signal around δ 21-22 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic C-O (C-3) | 155 - 160 |
| Aromatic C (Naphthyl) | 110 - 138 |
| Isopropyl CH | 68 - 70 |
Note: Data are predicted based on analysis of the parent compound, 3-hydroxy-2-naphthoic acid chemicalbook.com, and isopropyl alcohol. docbrown.info
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for confirming the precise structural assembly of the molecule by revealing through-bond and through-space correlations between nuclei. youtube.comnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, this technique would show strong cross-peaks between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment. It would also show correlations between adjacent protons on the naphthyl rings, aiding in their specific assignment. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). An HSQC spectrum would definitively link the isopropyl methine proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. Likewise, each aromatic proton would be correlated with its respective aromatic carbon. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This technique provides the definitive link between the isopropyl group and the naphthoate moiety. A key correlation would be observed from the isopropyl methine proton (at ~5.1 ppm) to the ester carbonyl carbon (~172 ppm), confirming the ester linkage. Further correlations from aromatic protons, such as H-1 and H-4, to the carbonyl carbon would solidify the structure. researchgate.netresearchgate.net
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing complementary structural information to NMR.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹.
A strong, sharp absorption band, which is one of the most prominent features in the spectrum, is found in the range of 1730-1710 cm⁻¹. This band corresponds to the C=O stretching vibration of the ester functional group. Its position is distinct from the carbonyl of the parent carboxylic acid. chemicalbook.com The spectrum also contains a series of absorptions between 1650 and 1450 cm⁻¹ due to C=C stretching vibrations within the aromatic naphthalene ring. Strong bands in the 1300-1100 cm⁻¹ region are assigned to the C-O stretching vibrations of the ester group.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H Stretch | 3400 - 3200 | Broad, Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Ester C=O Stretch | 1730 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong |
Note: Frequencies are based on standard functional group correlations and data for related compounds like 3-hydroxy-2-naphthoic acid. chemicalbook.com
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is dominated by signals from the aromatic system. Intense bands corresponding to the ring breathing and stretching vibrations of the naphthalene core are expected in the 1600-1300 cm⁻¹ region. researchgate.netchemicalbook.com The ester C=O stretch, while strong in the IR, typically shows a weaker band in the Raman spectrum. Aromatic C-H stretching vibrations are also observable near 3060 cm⁻¹. This technique is particularly useful for analyzing the carbon skeleton and confirming the integrity of the aromatic system. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The analysis of this compound via EI-MS is expected to show a molecular ion peak at an m/z of 230.
The fragmentation pattern is anticipated to be influenced by the structure of the ester. Key fragmentation pathways would include:
Loss of the Isopropyl Group: Cleavage of the ester bond can result in the loss of an isopropyl radical (•CH(CH₃)₂) or a propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a prominent peak corresponding to 3-hydroxy-2-naphthoic acid.
Fragmentation of the Isopropyl Group: The isopropyl cation [CH(CH₃)₂]⁺ itself is a stable secondary carbocation and would be expected to produce a signal at m/z 43. frontiersin.orgsigmaaldrich.com
Decarbonylation/Decarboxylation: Fragmentation of the naphthoic acid structure may occur, involving the loss of carbon monoxide (CO) or the carboxyl group (•CO₂H).
Naphthalene Ring Fragmentation: Further fragmentation of the stable naphthalene ring system would require higher energy and result in lower mass ions.
Expected Key EI-MS Fragments for this compound
| m/z Value (Expected) | Identity of Fragment |
|---|---|
| 230 | [C₁₄H₁₄O₃]⁺• (Molecular Ion) |
| 188 | [C₁₁H₈O₃]⁺• (Loss of C₃H₆) |
| 187 | [C₁₁H₇O₃]⁺ (Loss of •C₃H₇) |
| 171 | [C₁₁H₇O₂]⁺ (Loss of •CO₂H from M-C₃H₆) |
| 143 | [C₁₀H₇O]⁺ (Loss of CO from fragment 171) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. It is particularly useful for confirming the molecular weight of polar molecules.
For this compound, ESI-MS analysis would be expected to yield:
Positive Ion Mode: A strong signal at m/z 231.2, corresponding to the protonated molecule [C₁₄H₁₄O₃ + H]⁺.
Negative Ion Mode: A signal at m/z 229.2, corresponding to the deprotonated molecule [C₁₄H₁₄O₃ - H]⁻, formed by the loss of the acidic phenolic proton. The mass spectrum of the parent compound, 3-hydroxy-2-naphthoic acid, shows a deprotonated molecule in negative mode ESI-MS. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, distinguishing between ions with the same nominal mass. rcsb.org
For this compound, HRMS would confirm the elemental formula C₁₄H₁₄O₃ by matching the experimentally measured exact mass with the theoretical exact mass.
Theoretical Exact Masses for HRMS Analysis
| Ion | Formula | Theoretical Exact Mass |
|---|---|---|
| [M]⁺• | [C₁₄H₁₄O₃]⁺• | 230.09430 |
| [M+H]⁺ | [C₁₄H₁₅O₃]⁺ | 231.10157 |
| [M+Na]⁺ | [C₁₄H₁₄O₃Na]⁺ | 253.08352 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uni-muenchen.demt.com The absorption spectrum of this compound is dominated by the 3-hydroxy-2-naphthyl chromophore. The esterification of the carboxylic acid group with an isopropyl group has a negligible effect on the position of the absorption maxima (λ_max) compared to the parent 3-hydroxy-2-naphthoic acid.
The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic naphthalene ring system. Based on data for the closely related 3-hydroxy-2-naphthoic acid, the expected electronic transitions for this compound in a solvent like ethanol (B145695) would be: nih.gov
An intense absorption band at approximately 280-290 nm.
A structured, longer-wavelength absorption band between 340-360 nm.
These absorptions are characteristic of the naphthalene system, which has a more extended π-electron system than benzene (B151609), causing it to absorb light at longer wavelengths. The hydroxyl group (-OH) acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption bands.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, were a suitable single crystal to be grown and analyzed, SCXRD would provide an unambiguous determination of its absolute structure. uni-muenchen.de
The analysis would reveal:
Conformation: The precise dihedral angles between the plane of the naphthalene ring and the carboxylate group, as well as the conformation of the isopropyl group.
Bond Parameters: Exact bond lengths and angles for all atoms in the molecule, confirming the connectivity and geometry.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any hydrogen bonding (e.g., involving the hydroxyl group) or π-π stacking interactions between the naphthalene rings of adjacent molecules. While the parent 3-hydroxy-2-naphthoic acid can form strong intermolecular hydrogen bonds via its carboxylic acid group, the ester derivative cannot act as a hydrogen bond donor at this position, which would significantly alter the crystal packing.
Analysis of related structures, such as derivatives of 3-hydroxy-2-naphthoic acid, demonstrates that the naphthalene core is generally planar, and the crystal packing is stabilized by a network of hydrogen bonds and other weak interactions. bldpharm.com
Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Studies
A thorough review of scientific literature and chemical databases reveals a significant gap in the characterization of this compound. Specifically, there is no publicly available information regarding its solid-state properties as determined by Powder X-ray Diffraction (PXRD). Consequently, data on its potential polymorphism, crystal structure, and other solid-state characteristics are not documented in the searched resources.
While PXRD is a fundamental technique for investigating the crystalline nature of pharmaceutical and chemical compounds, its application to this compound has not been reported in the available literature. units.itnih.gov This includes a lack of published PXRD patterns, which would serve as a fingerprint for its crystalline form, and the absence of any studies exploring whether the compound can exist in multiple crystalline forms, known as polymorphs. The study of polymorphism is critical as different polymorphs of a substance can exhibit varying physical properties, including solubility and stability.
For context, crystallographic studies have been performed on the parent molecule, 3-hydroxy-2-naphthoic acid, and some of its other derivatives. For instance, research on different polymorphs of 6-hydroxy-2-naphthoic acid has been published, detailing its crystal structure and packing. However, this information is not directly transferable to the isopropyl ester.
The absence of PXRD data for this compound indicates that this specific area of its material science remains unexplored in the public domain. Further research would be necessary to determine its crystal structure, identify any polymorphic forms, and understand its solid-state behavior.
Mechanistic Investigations of Isopropyl 3 Hydroxy 2 Naphthoate Reactions
Hydrolysis Reaction Pathways and Kinetics
The hydrolysis of Isopropyl 3-hydroxy-2-naphthoate involves the cleavage of the ester bond to yield 3-hydroxy-2-naphthoic acid and isopropanol (B130326). This reaction can proceed under both acidic and basic conditions, following well-established mechanisms for ester hydrolysis.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol, followed by deprotonation, regenerates the acid catalyst and yields the carboxylic acid product. The rate of acid-catalyzed hydrolysis is typically dependent on the concentration of both the ester and the hydronium ion.
Basic hydrolysis, or saponification, is an irreversible process that begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the isopropoxide anion, a strong base. A rapid acid-base reaction between the isopropoxide and the newly formed 3-hydroxy-2-naphthoic acid results in the formation of isopropanol and the carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is necessary. masterorganicchemistry.com The kinetics of saponification are generally second-order, being first-order in both the ester and the hydroxide ion concentration.
Due to the lack of specific experimental kinetic data for this compound, the following table presents hypothetical rate constants based on typical values for similar aromatic esters under comparable conditions.
| Condition | Catalyst | Temperature (°C) | Rate Constant (k) |
| Acidic | 0.1 M HCl | 50 | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |
| Basic | 0.1 M NaOH | 25 | 2.0 x 10⁻³ M⁻¹s⁻¹ |
| This table presents illustrative data based on general principles of ester hydrolysis, as specific experimental values for this compound are not readily available in published literature. |
Transesterification Reaction Mechanisms and Equilibrium Studies
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
The mechanism under acidic conditions mirrors that of acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. masterorganicchemistry.com The reaction proceeds through a protonated carbonyl, a tetrahedral intermediate, and subsequent elimination of isopropanol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Elimination of the isopropoxide leaving group yields the new ester. masterorganicchemistry.com This reaction is also an equilibrium process, and the position of the equilibrium is dictated by the relative stability of the starting and ending esters and alkoxides. Using a large excess of the desired alcohol (as its alkoxide) can shift the equilibrium. masterorganicchemistry.com
Equilibrium studies for the transesterification of this compound are not widely documented. However, the equilibrium constant (Keq) for such a reaction can be generally predicted by the relative boiling points and stabilities of the alcohols and esters involved. For instance, in a reaction with methanol (B129727) to form methyl 3-hydroxy-2-naphthoate, the removal of the more volatile isopropanol would drive the reaction to completion.
| Reactant Alcohol | Catalyst | Equilibrium Constant (Keq) (Illustrative) | Product Ester |
| Methanol | H₂SO₄ | ~1.2 | Methyl 3-hydroxy-2-naphthoate |
| Ethanol (B145695) | NaOEt | ~1.0 | Ethyl 3-hydroxy-2-naphthoate |
| n-Butanol | p-TSA | ~0.8 | n-Butyl 3-hydroxy-2-naphthoate |
| This table provides hypothetical equilibrium constants for illustrative purposes, reflecting the principles of transesterification. Specific experimental data for this compound is not available. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The naphthalene (B1677914) ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the existing substituents—the hydroxyl and the isopropyl carboxylate groups—directing the position of incoming groups.
Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and an ortho-, para-director. The isopropyl carboxylate group is a deactivating group and a meta-director. In the case of 3-hydroxy-2-naphthoate, the directing effects of the hydroxyl group are dominant. Electrophilic attack is expected to occur primarily at the C4 position, which is ortho to the hydroxyl group and activated by it. A notable example of this reactivity is seen in the three-component reaction of 3-hydroxy-2-naphthoic acid with aromatic aldehydes and acetonitrile (B52724) in the presence of chlorosulfonic acid, which results in substitution at the C4 position. researchgate.net
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution (SNAr) on an electron-rich naphthalene ring is difficult unless there are strong electron-withdrawing groups present to stabilize the negatively charged intermediate (Meisenheimer complex). sigmaaldrich.combldpharm.com However, the ester function can mediate nucleophilic aromatic substitution at an ortho position. oup.com While less common for this specific compound, a reaction with a potent nucleophile like an organolithium or Grignard reagent could potentially displace a suitably positioned leaving group on the aromatic ring, a reaction that has been observed in related naphthoic acid systems. researchgate.net
Reductive and Oxidative Transformations
Reductive Transformations: The ester and the aromatic ring of this compound can undergo reduction under different conditions. The ester group can be reduced to the corresponding alcohol, 3-hydroxynaphthyl-2-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The naphthalene ring can be reduced under more vigorous conditions, for example, through catalytic hydrogenation at high pressure and temperature, which would lead to tetrahydro- or decahydronaphthalene (B1670005) derivatives. The specific products would depend on the catalyst and reaction conditions.
Oxidative Transformations: The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents could lead to the formation of quinone-type structures. Stronger oxidation could lead to the cleavage of the aromatic ring. The parent compound, 3-hydroxy-2-naphthoic acid, is used in the synthesis of azo dyes, a process which involves an oxidative coupling reaction. wikipedia.org The methyl ester of 3-hydroxy-2-naphthoate has been shown to undergo asymmetric oxidative coupling reactions. chemicalbook.com
Photochemical Reactivity and Degradation Pathways
Esters of hydroxy-naphthoic acids can exhibit interesting photochemical properties, including excited-state intramolecular proton transfer (ESIPT). acs.org Upon absorption of UV light, the phenolic proton can be transferred to the carbonyl oxygen of the ester group, forming a transient keto-tautomer which has a distinct fluorescence spectrum. This process is a primary deactivation pathway for the excited state. rsc.org
Prolonged exposure to UV radiation, especially in the presence of oxygen, can lead to photochemical degradation. Potential degradation pathways could involve the formation of radical species, leading to polymerization or the formation of smaller, oxidized aromatic or aliphatic compounds. The specific degradation products for this compound have not been detailed in the literature, but studies on related phenolic compounds suggest that ring-opening and the formation of various carboxylic acids and smaller aromatic fragments are possible outcomes.
Thermal Decomposition and Stability Research
The thermal stability of this compound is dictated by the strength of its chemical bonds. The ester linkage is typically the most thermally labile functional group. At elevated temperatures, the ester can undergo elimination via a concerted mechanism, particularly if there is a beta-hydrogen on the alkyl group (which is the case for the isopropyl group), to form 3-hydroxy-2-naphthoic acid and propene. This is a common thermal decomposition pathway for esters with beta-hydrogens.
Computational and Theoretical Studies of Isopropyl 3 Hydroxy 2 Naphthoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the electronic properties and reactivity of molecules. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For aromatic systems like Isopropyl 3-hydroxy-2-naphthoate, DFT can be used to calculate optimized geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netrsc.org
The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more polarizable and more likely to engage in chemical reactions. In studies of substituted naphthoic acids, DFT calculations have shown how different functional groups can modulate this energy gap, thereby influencing the molecule's reactivity. researchgate.netmdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution across the naphthalene (B1677914) core.
Furthermore, DFT is employed to predict spectroscopic properties. For example, by using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts. acs.org A study on a related naphthenic compound demonstrated good agreement between experimental NMR data and values computed using the B3LYP functional. acs.org Such calculations can be invaluable for structural elucidation and for interpreting complex experimental spectra.
A representative table of DFT-calculated electronic properties for a generic 3-hydroxy-2-naphthoate derivative, based on findings for similar structures, is presented below. researchgate.netmdpi.com
| Property | Representative Calculated Value | Significance |
| HOMO Energy | -6.5 eV to -5.5 eV | Relates to the ability to donate electrons (oxidation potential). |
| LUMO Energy | -2.0 eV to -1.0 eV | Relates to the ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.0 D to 4.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for certain properties, often referred to as "gold standard" calculations.
These high-accuracy methods are particularly useful for benchmarking the results from more computationally efficient methods like DFT. They can provide very precise calculations of energies, geometries, and intermolecular interaction energies. For aromatic molecules, ab initio calculations have been used to study non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding aggregation and crystal packing.
Basis Set Selection and Computational Efficiency
The accuracy and cost of any quantum chemical calculation are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, particularly for electrons far from the nucleus and in bonding regions, but at a significantly higher computational cost.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide a good description of its electronic properties, including the effects of polarization and diffuse electrons, which are important for the hydroxyl and carbonyl groups. acs.org The selection always represents a trade-off between the desired accuracy for the property of interest and the computational resources available. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Conformational Analysis and Flexibility
In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a solvent box of water or an organic solvent) and its movements tracked over nanoseconds or longer. Analysis of the simulation trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For example, simulations on aromatic polyesters have been used to understand chain flexibility and persistence length, which are directly related to the conformational freedom of the monomer units. researchgate.net The flexibility of the ester group in this compound would influence how it interacts with its environment, including solvent molecules or potential binding partners.
Intermolecular Interactions and Aggregation Behavior
The planar, aromatic naphthalene core of this compound suggests a propensity for π-π stacking interactions, which can lead to self-association or aggregation in solution. MD simulations are exceptionally well-suited to investigate these phenomena. rsc.orgnih.gov By simulating a system containing multiple molecules, one can observe the spontaneous formation of aggregates and analyze the specific intermolecular forces that drive this process. researchgate.net
Studies on the aggregation of aromatic molecules like benzene (B151609) and naphthalene have shown that aggregation proceeds via the coalescence of smaller clusters into larger ones, driven by weak van der Waals forces. rsc.orgnih.gov For this compound, the interactions would be more complex, involving:
π-π stacking between the naphthalene rings.
Hydrogen bonding involving the hydroxyl group and the carbonyl oxygen of the ester.
van der Waals interactions from the isopropyl group and the aromatic system.
MD simulations can quantify the relative importance of these different interactions. The radial distribution function (RDF) is a common analysis tool used to determine the probability of finding a particular atom or group at a certain distance from another, providing a clear picture of the structure within an aggregate. dovepress.com Research on the aggregation of complex polycyclic aromatic hydrocarbons has highlighted the significant role that heteroatoms (like the oxygen in the hydroxyl and ester groups) play in directing these intermolecular interactions. researchgate.net
The table below summarizes the key intermolecular forces that would be analyzed in an MD simulation of this compound aggregation.
| Interaction Type | Involved Molecular Groups | Significance |
| π-π Stacking | Naphthalene Rings | Major driving force for aggregation of aromatic systems. |
| Hydrogen Bonding | Hydroxyl group (donor), Carbonyl oxygen (acceptor), Hydroxyl oxygen (acceptor) | Provides specificity and strength to intermolecular connections. |
| Dipole-Dipole | Ester group, Hydroxyl group | Contributes to the overall cohesive energy of the aggregate. |
| van der Waals | Entire molecule, especially the isopropyl and aromatic moieties | Ubiquitous, non-specific attractive forces. |
By providing a detailed, atomistic view of these dynamic processes, computational studies serve as an indispensable complement to experimental research, offering fundamental understanding of the chemical and physical properties of this compound.
Spectroscopic Property Prediction and Validation
Computational chemistry offers robust methods for the prediction of spectroscopic properties, which are crucial for the identification and characterization of molecules. For this compound, theoretical calculations can provide a detailed understanding of its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Predicting NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. wisc.edunih.govgithub.iobohrium.comresearchgate.net Methodologies like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of atomic nuclei. wisc.edu By optimizing the molecular geometry of this compound at a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)), the isotropic shielding values can be computed. wisc.edu These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. wisc.edu The accuracy of these predictions can be high, often with a mean absolute error of less than 0.1 ppm for ¹H NMR. github.io Such predictions are invaluable for assigning experimental spectra, especially for complex aromatic systems where signals may overlap.
Predicting UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.netnih.govyoutube.comyoutube.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com These calculations involve determining the energies of vertical excitations from the ground electronic state to various excited states. nih.gov The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental UV-Vis spectra. nih.gov For instance, calculations on related naphthoic acid derivatives have demonstrated good agreement between theoretical and experimental spectra. researchgate.net
Validation: The validation of these computational predictions is achieved by comparing the theoretical spectra with experimentally obtained data. Any discrepancies can often be rationalized by considering factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). github.io The iterative process of prediction and experimental validation strengthens the confidence in both the computational models and the experimental assignments.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Computational Method |
| ¹H NMR Chemical Shift (aromatic region) | 7.2 - 8.5 ppm | DFT (B3LYP/6-31G(d)) |
| ¹³C NMR Chemical Shift (carbonyl carbon) | ~170 ppm | DFT (B3LYP/6-31G(d)) |
| UV-Vis λmax | ~280, 330 nm | TD-DFT (CAM-B3LYP/6-31G(d)) |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic esters. Actual computational results would provide more precise values.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the formation of this compound through esterification of 3-hydroxy-2-naphthoic acid with isopropanol (B130326) can be significantly enhanced by computational modeling. This approach allows for the detailed exploration of the reaction pathway, including the identification of intermediates and the characterization of transition states.
Modeling the Esterification Reaction: The Fischer esterification is a well-established reaction, and its mechanism can be modeled computationally. masterorganicchemistry.com The reaction typically proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Using quantum mechanical methods, the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate can be optimized. rsc.org
Transition State Characterization: A key aspect of reaction mechanism modeling is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate for a particular elementary step. rsc.org Computational methods can be used to search for these saddle points on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy barrier for the reaction, which is the difference in energy between the reactants and the transition state, can then be calculated. This provides crucial information about the kinetics of the reaction. For the esterification of 3-hydroxy-2-naphthoic acid, the rate-determining step is often the nucleophilic attack of the alcohol or the dehydration step.
Table 2: Calculated Energetics for the Esterification of 3-hydroxy-2-naphthoic Acid
| Species | Relative Energy (kcal/mol) | Computational Method |
| Reactants (3-hydroxy-2-naphthoic acid + isopropanol) | 0.0 | DFT (B3LYP/6-311+G(d,p)) |
| Transition State 1 (Nucleophilic attack) | +15.2 | DFT (B3LYP/6-311+G(d,p)) |
| Tetrahedral Intermediate | -5.8 | DFT (B3LYP/6-311+G(d,p)) |
| Transition State 2 (Dehydration) | +12.5 | DFT (B3LYP/6-311+G(d,p)) |
| Products (this compound + water) | -2.1 | DFT (B3LYP/6-311+G(d,p)) |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from reaction mechanism modeling. The relative energies are with respect to the reactants.
Molecular Docking and Binding Interaction Studies (Excluding Biological Efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.infonih.gov In the context of this compound, molecular docking can be used to investigate its non-covalent binding interactions with various host molecules or materials, without assessing its biological effectiveness.
Docking Methodology: The process of molecular docking involves preparing the 3D structures of the ligand (this compound) and the receptor (a protein, cyclodextrin, or other host molecule). ajol.info The ligand's structure is typically optimized to its lowest energy conformation. Docking algorithms then sample a large number of possible binding poses of the ligand within the binding site of the receptor and score them based on a scoring function that estimates the binding affinity. chemmethod.com
Analysis of Binding Interactions: The results of a molecular docking study provide insights into the binding mode and the key intermolecular interactions that stabilize the complex. For this compound, these interactions could include hydrogen bonds involving the hydroxyl and ester groups, as well as π-π stacking interactions from the naphthalene ring system. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding strength. chemmethod.com Visualization of the docked complex allows for a detailed examination of the specific amino acid residues or functional groups of the host that are involved in the interaction. ajol.info Such studies are fundamental in materials science for designing host-guest systems or in understanding the interactions of small molecules with larger structures.
Table 3: Illustrative Molecular Docking Results for this compound with a Generic Protein Binding Site
| Parameter | Value | Docking Software |
| Binding Energy | -7.5 kcal/mol | AutoDock Vina |
| Key Interacting Residues | ||
| Hydrogen Bonds | Ser, Thr | |
| Hydrophobic Interactions | Leu, Val, Phe | |
| π-π Stacking | Phe, Tyr |
Note: This table presents a hypothetical scenario to demonstrate the output of a molecular docking study. The specific interacting residues and binding energy would depend on the actual protein target.
Synthesis and Characterization of Isopropyl 3 Hydroxy 2 Naphthoate Derivatives and Analogs
Functionalization at the Naphthyl Ring System
The naphthalene (B1677914) core of Isopropyl 3-hydroxy-2-naphthoate is a key target for functionalization. The directing effects of the hydroxyl (-OH) and the isopropyl carboxylate (-COOCH(CH₃)₂) substituents play a critical role in determining the outcome of substitution reactions. The hydroxyl group is a strongly activating, ortho, para-director, while the ester group is a deactivating, meta-director. This interplay of electronic effects dictates the regioselectivity of various transformations.
Electrophilic Substitution Products
Electrophilic aromatic substitution allows for the introduction of various functional groups onto the naphthyl ring. The positions most susceptible to electrophilic attack are those activated by the hydroxyl group.
Halogenation: The direct bromination of 3-hydroxy-2-naphthoic acid, the precursor to the isopropyl ester, demonstrates the regioselectivity of halogenation. The reaction with bromine in a solvent like glacial acetic acid typically occurs at the 7-position, which is para to the activating hydroxyl group and avoids steric hindrance from the adjacent substituents. To minimize side reactions like di-bromination, the reaction is often conducted at low temperatures (below 10°C). A similar outcome would be expected for the isopropyl ester derivative.
Nitration and Nitrosation: Research on derivatives of 3-hydroxy-2-naphthoic acid has shown that nitration and nitrosation can be achieved. researchgate.net For instance, a phthalazinedione derivative of 3-hydroxy-2-naphthoic acid undergoes nitration in glacial acetic acid. researchgate.net Given the directing effects, electrophilic attack by the nitronium ion (NO₂⁺) is anticipated at positions activated by the hydroxyl group.
Azo Coupling: The naphthyl ring is highly activated towards coupling with diazonium salts, a reaction central to the formation of many azo dyes. The coupling occurs adjacent to the hydroxyl group. wikipedia.org For example, Lithol Rubine BK is a prominent pigment synthesized from 3-hydroxy-2-naphthoic acid via this reaction. wikipedia.org
Table 1: Electrophilic Substitution Reactions on 3-Hydroxy-2-naphthoic Acid Derivatives
| Reaction | Electrophile | Typical Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| Bromination | Br⁺ | Br₂ in Acetic Acid | 7-position | |
| Nitration | NO₂⁺ | HNO₃ in Acetic Acid | Activated positions | researchgate.net |
| Azo Coupling | ArN₂⁺ | Aryl Diazonium Salt | 4-position | wikipedia.org |
Nucleophilic Substitution Products
Nucleophilic aromatic substitution (NAS) on the naphthyl ring of this compound is less straightforward than electrophilic substitution. NAS reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group.
A potential pathway for nucleophilic substitution involves the transformation of the hydroxyl group into a better leaving group, such as a triflate (-OTf). This modification would render the carbon atom to which it is attached susceptible to attack by nucleophiles.
Another documented reaction is the conversion of the hydroxyl group to an amino group. Heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure can yield 3-amino-2-naphthoic acid, demonstrating a nucleophilic displacement of the hydroxyl group. wikipedia.org
Coupling Reactions (e.g., Suzuki, Heck)
Modern cross-coupling reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex biaryl compounds and other derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. harvard.edulibretexts.org To make the this compound scaffold amenable to this reaction, the hydroxyl group can be converted into a triflate, which is an excellent leaving group in palladium-catalyzed couplings. libretexts.org This naphthyl triflate can then be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. harvard.edunih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the hydroxyl group of this compound would first need to be converted to a triflate. The resulting naphthyl triflate can then react with various alkenes to introduce a vinyl group onto the naphthalene ring. wikipedia.orgyoutube.com The reaction is stereoselective, often yielding the trans alkene product. youtube.com
Table 2: Palladium-Catalyzed Cross-Coupling Strategies
| Reaction | Substrate Requirement | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Naphthyl Halide/Triflate | Boronic Acid/Ester | Pd Catalyst + Ligand + Base | Biaryl or Vinyl Naphthalene | harvard.edulibretexts.org |
| Heck | Naphthyl Halide/Triflate | Alkene | Pd Catalyst + Ligand + Base | Substituted Alkene | wikipedia.orgorganic-chemistry.orgnih.gov |
Modification of the Ester Moiety
The ester group of this compound provides another handle for synthetic modification, allowing for variations in the alcohol portion or derivatization of the carboxyl group itself.
Variations in the Alcohol Component
Different ester analogs of 3-hydroxy-2-naphthoic acid can be synthesized, which can influence the compound's physical properties such as solubility and melting point.
Direct Esterification: The most common method involves the direct esterification of 3-hydroxy-2-naphthoic acid with various alcohols in the presence of an acid catalyst or a dehydrating agent. google.com For example, reacting 3-hydroxy-2-naphthoic acid with different diols (1,n-alkanediols) in the presence of dehydrating agents like p-toluenesulfonic acid yields the corresponding diesters. google.com
Transesterification: While less commonly documented for this specific compound, transesterification of this compound with a different alcohol under catalytic conditions could, in principle, yield a new ester.
A patent describes the synthesis of various diesters by reacting 3-hydroxy-2-naphthoic acid with a range of hydroxyl-terminated linear alkane diols, achieving yields between 60% and 90%. google.com
Table 3: Synthesis of 3-Hydroxy-2-naphthoic Acid Esters
| Alcohol Component | Synthesis Method | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| 1,n-Alkanediols | Direct Esterification | p-Toluenesulfonic acid | 60-90% | google.com |
| Benzyl alcohol | Acyl-transfer from mixed anhydride | Trifluoroacetic anhydride | - | google.com |
| Phenyl alcohol | - | - | - | google.com |
Derivatization of the Carboxyl Group
The carboxyl group, often starting from the parent 3-hydroxy-2-naphthoic acid, can be converted into a variety of other functional groups, most notably amides.
Amide Synthesis (Anilides): 3-Hydroxy-2-naphthoic acid is a well-known precursor to a class of compounds called Naphthol AS anilides. wikipedia.org These are typically synthesized by reacting the carboxylic acid with an aniline (B41778) derivative. The reaction can be catalyzed by phosphorus (III) compounds, such as phosphorus trichloride, in solvents like ortho-xylene, with yields reaching up to 98%. ucj.org.ua
Hydrazide and Hydrazone Synthesis: The carboxylic acid can be converted to its corresponding hydrazide, 3-hydroxy-2-naphthohydrazide. This hydrazide can then undergo condensation reactions with various aldehydes to form 3-hydroxy-2-naphthoic hydrazones. researchgate.net
Table 4: Derivatives of the Carboxyl Group of 3-Hydroxy-2-naphthoic Acid
| Derivative | Reagent | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| Anilide | Aniline | PCl₃, o-xylene, 146-156°C | Naphthol AS | wikipedia.orgucj.org.ua |
| Hydrazide | Hydrazine | - | Naphthohydrazide | researchgate.net |
| Hydrazone | Aldehyde | Reflux in methanol (B129727) with acetic acid catalyst (from hydrazide) | Naphthoic hydrazone | researchgate.net |
Synthesis of Isomeric and Stereoisomeric Forms
The synthesis of isomeric forms of this compound is fundamentally linked to the synthesis of the corresponding isomeric hydroxynaphthoic acids, which serve as the immediate precursors. The primary method for synthesizing these acid precursors is the Kolbe-Schmitt reaction, which involves the carboxylation of a naphtholate salt. wikipedia.orgwikipedia.org The regioselectivity of this reaction—that is, the position of the carboxyl group addition on the naphthalene ring—is highly dependent on the reaction conditions, particularly temperature. This allows for the selective synthesis of different isomers. wikipedia.org
The synthesis of the target compound, this compound, and its primary isomer, isopropyl 2-hydroxy-1-naphthoate, begins with the Kolbe-Schmitt carboxylation of 2-naphthol (B1666908). wikipedia.orgwikipedia.org By controlling the reaction temperature, one can favor the formation of either 3-hydroxy-2-naphthoic acid or 2-hydroxy-1-naphthoic acid.
Synthesis of 3-Hydroxy-2-naphthoic Acid: Higher temperatures during the Kolbe-Schmitt reaction of sodium 2-naphthoxide with carbon dioxide favor the formation of the thermodynamically more stable 3-hydroxy-2-naphthoic acid. wikipedia.orgresearchgate.net
Synthesis of 2-Hydroxy-1-naphthoic Acid: Lower reaction temperatures (e.g., around 120-125°C) favor the kinetically controlled product, 2-hydroxy-1-naphthoic acid. wikipedia.orgchemicalbook.com
Once the desired hydroxynaphthoic acid isomer is isolated, the final step is esterification to yield the corresponding isopropyl ester. A standard and widely used method for this transformation is the Fischer-Speier esterification. wikipedia.orgathabascau.ca This acid-catalyzed reaction involves refluxing the carboxylic acid (the hydroxynaphthoic acid isomer) with an excess of the alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of excess isopropanol (B130326) helps to drive the equilibrium towards the ester product. A procedure analogous to the synthesis of methyl 3-hydroxy-2-naphthoate, which involves refluxing the acid with the alcohol and a catalytic amount of sulfuric acid, can be employed. chemicalbook.com
| Isomer | Precursor Acid | Synthesis of Precursor | Esterification Method |
| This compound | 3-Hydroxy-2-naphthoic acid | Kolbe-Schmitt reaction of 2-naphthol at higher temperatures. wikipedia.org | Fischer-Speier esterification with isopropanol and an acid catalyst. wikipedia.orgchemicalbook.com |
| Isopropyl 2-hydroxy-1-naphthoate | 2-Hydroxy-1-naphthoic acid | Kolbe-Schmitt reaction of 2-naphthol at lower temperatures. wikipedia.orgchemicalbook.com | Fischer-Speier esterification with isopropanol and an acid catalyst. wikipedia.orgathabascau.ca |
Regarding stereoisomeric forms, the molecule this compound itself is achiral and does not possess any stereocenters. Therefore, it does not exist as enantiomers or diastereomers. Stereoisomers would only become a consideration if the molecule were derivatized with a chiral moiety or if a substituent introduced a stereocenter onto the naphthalene ring or the isopropyl group.
Co-crystallization and Supramolecular Assembly Research
The study of co-crystallization and supramolecular assembly of this compound explores how this molecule interacts with itself and other molecules (co-formers) to form highly ordered solid-state structures. These interactions are governed by non-covalent forces, primarily hydrogen bonding and π–π stacking. The principles of crystal engineering and the analysis of supramolecular synthons—robust and predictable non-covalent interaction patterns—are central to this research. mdpi.comtaylorfrancis.comroutledge.com
While direct research on the supramolecular assembly of this compound is limited, extensive studies on its parent carboxylic acids, such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid, provide a strong foundation for predicting its behavior. mdpi.comresearchgate.net These acids are known to form predictable hydrogen-bonding motifs, such as the carboxylic acid dimer homosynthon and the acid-pyridine heterosynthon when co-crystallized with nitrogen-containing heterocyclic compounds. mdpi.com
For this compound, the key functional groups influencing its self-assembly are the phenolic hydroxyl (-OH) group, the ester group (-COOCH(CH₃)₂), and the aromatic naphthalene ring system.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The ester's carbonyl oxygen is a hydrogen bond acceptor. Unlike its carboxylic acid precursor, the isopropyl ester lacks the acidic proton, meaning it cannot form the common carboxylic acid dimer synthon. However, it can still participate in other hydrogen-bonding networks. For example, the hydroxyl group can form a strong O-H···O=C hydrogen bond with the carbonyl oxygen of a neighboring molecule.
Weak C-H···O and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the isopropyl group or the naphthalene ring and the oxygen atoms or the π-system of adjacent molecules, also contribute to the stability and specificity of the resulting supramolecular architecture. mdpi.com
The replacement of the carboxylic acid group with an isopropyl ester group significantly alters the hydrogen bonding landscape. The loss of the highly reliable acid-dimer synthon means that other interactions, such as the O-H···O=C bond and π–π stacking, become more dominant in directing the crystal packing. Research in this area would involve co-crystallization experiments with various co-formers to identify new, stable supramolecular synthons and to understand how the interplay of these non-covalent forces dictates the structure and properties of the resulting crystalline materials.
| Interaction Type | Participating Groups in this compound | Comparison with 3-Hydroxy-2-naphthoic Acid |
| Hydrogen Bond Donor | Phenolic -OH | Identical to the parent acid. |
| Hydrogen Bond Acceptor | Phenolic -OH, Carbonyl O | The parent acid has two hydroxyl oxygens and one carbonyl oxygen as acceptors. The ester has one hydroxyl and one carbonyl oxygen. |
| Primary Supramolecular Synthon | Potential for O-H···O=C catemers or dimers. | The parent acid is dominated by robust O-H···O carboxylic acid dimer homosynthons. mdpi.comresearchgate.net |
| π–π Stacking | Naphthalene ring system | Identical to the parent acid. |
| Other Weak Interactions | C-H···O, C-H···π | Similar potential for these interactions. mdpi.com |
Advanced Research Applications and Methodological Developments
Role as a Synthetic Building Block and Precursor in Organic Synthesis
Isopropyl 3-hydroxy-2-naphthoate serves as a valuable precursor in the synthesis of more complex molecules due to its reactive naphthalene (B1677914) core and ester functionality. The parent compound, 3-hydroxy-2-naphthoic acid, is prepared through the Kolbe-Schmitt reaction by the carboxylation of 2-naphthol (B1666908). wikipedia.org The esterification of 3-hydroxy-2-naphthoic acid with isopropanol (B130326) yields this compound. A common laboratory-scale synthesis involves refluxing the acid in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid, a method that can be adapted for isopropanol. oaes.cc Another approach involves the use of N,N'-carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide for the esterification of 3-hydroxy-2-naphthoic acid with various alcohols. researchgate.net
The chemical reactivity of this compound makes it a key intermediate. For instance, its methyl ester analogue, methyl 3-hydroxy-2-naphthoate, has been utilized in the synthesis of 3-isopropylnaphthalene-1,2-dione, a cytotoxic compound. researchgate.net This suggests that this compound could similarly be a starting material for various biologically active naphthalene derivatives. Furthermore, derivatives of 3-hydroxy-2-naphthoic acid are crucial in the production of azo dyes and pigments, where the naphthol moiety undergoes azo coupling reactions. wikipedia.org The ester group can also be converted to other functional groups; for example, treatment with hydroxylamine (B1172632) under alkaline conditions can transform the ester into a hydroxamic acid. oaes.cc
Integration into Polymeric Materials and Copolymers
The unique chemical structure of this compound, featuring a rigid naphthalene group and a polymerizable ester function, makes it an attractive monomer for creating advanced polymers with specific thermal and optical properties.
Monomer Synthesis for Polymerization
Studies on Polymer Architecture and Properties
Polymers incorporating naphthoate units exhibit distinct properties influenced by the rigid and planar naphthalene structure. For instance, polyesters derived from 2,6-naphthalenedicarboxylic acid are known for their high thermal stability and excellent mechanical properties. While specific studies on poly(this compound) are not widely available, research on related polymers provides valuable insights.
Polymers synthesized from propargyloxynaphthoates via oxidative coupling have been shown to form films and exhibit thermal cross-linking. tandfonline.com The glass transition temperatures (Tg) of polymers containing 1,2- and 3,2-disubstituted naphthalene monomers were found to be 134°C and 143°C, respectively. tandfonline.com The inclusion of such rigid aromatic moieties generally enhances the thermal stability of polymers. Research on other functional polymers, such as those containing carbazole (B46965) units, has demonstrated that the incorporation of bulky, rigid side groups can improve thermal and mechanical performance upon cross-linking. acs.org
Table 1: Thermal Properties of Naphthoate-Containing Polymers
| Polymer Type | Monomer Structure | Glass Transition Temperature (Tg) | Key Findings | Reference |
| Poly(bispropargyloxydinaphthoate) | 1,2- and 3,2-bis(propargyloxy)naphthalene | 134°C and 143°C | Underwent thermal cross-linking. | tandfonline.com |
| Side-Chain Liquid Crystal Polymer | 4-butoxyphenyl 6-(6-(methacryloyloxy)hexyl)-2-naphthoate | Mesophase range between 50 and 104°C | Exhibited nematic and smectic liquid crystalline phases. | researchgate.net |
This table is generated based on data from related polymer systems to illustrate potential properties.
Incorporation into Optical Transmission Materials
The naphthalene ring system within this compound suggests its potential utility in optical materials, particularly in applications requiring a high refractive index and good thermal stability. Wholly aromatic polyesters are known to be thermotropic, a property valuable for optical applications. tezu.ernet.in The incorporation of bulky, polarizable groups like naphthalene can increase the refractive index of a polymer. While direct data on this compound is limited, studies on related organometallic crystals, such as diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II), have explored their non-linear optical (NLO) properties. tandfonline.com Furthermore, polymers containing diacetylene and naphthalene groups have been investigated for their second-order non-linear optical properties. tandfonline.com
Research in Chromophoric Systems and Pigment Science
The chromophoric nature of the naphthalene ring makes this compound and its derivatives subjects of interest in the development of fluorescent probes and pigments.
Development of Fluorescent Probes and Sensors
The fluorescence properties of naphthol derivatives are well-documented and form the basis for their use as sensors. youtube.com The fluorescence of these molecules can be sensitive to their environment, making them suitable for detecting specific ions or molecules. For example, naphthol-based Schiff base sensors have been developed for the selective detection of aluminum ions (Al³⁺), where coordination with the metal ion enhances fluorescence intensity. nih.gov
Derivatives of 3-hydroxy-2-naphthoic acid have been used to create photoactivatable "caged" fluorescein (B123965) compounds. nih.gov In these systems, the (3-hydroxy-2-naphthalenyl)methyl group acts as a photolabile protecting group, which can be removed by light to release the fluorescent molecule. This principle is fundamental to the development of fluorescent probes for studying dynamic processes in biological systems. Furthermore, a chemodosimeter based on a derivative of 3-hydroxy-2-naphthoic acid hydrazide has been synthesized for the colorimetric and fluorescent detection of cyanide ions (CN⁻). nih.gov The interaction with the cyanide ion leads to a distinct color change and a new fluorescence emission band.
Table 2: Applications of Naphthoate Derivatives in Fluorescent Systems
| Derivative Type | Target Analyte/Application | Principle of Operation | Key Finding | Reference |
| Naphthol Schiff base | Aluminum ion (Al³⁺) | Inhibition of C=N isomerization upon Al³⁺ coordination | High selectivity and a significant increase in fluorescence. | nih.gov |
| (3-Hydroxy-2-naphthalenyl)methyl caged fluorescein | Photoactivatable probe | Photolabile release of a fluorescent molecule | Controlled release of fluorescence upon irradiation. | nih.gov |
| 3-Hydroxy-2-naphthoic acid hydrazide derivative | Cyanide ion (CN⁻) | Nucleophilic addition of CN⁻ to an imine bond | Selective colorimetric and fluorescent response to cyanide. | nih.gov |
This table summarizes findings from related naphthoate derivatives to highlight the potential of this compound in this field.
Investigation in Colorant and Pigment Precursor Development
The naphthalene framework, particularly the 3-hydroxy-2-naphthoic acid moiety, is a cornerstone in the synthesis of a class of organic pigments known as Naphthol AS pigments. These pigments are a type of azo dye, formed through the coupling reaction of a diazonium salt with a coupling component. 3-Hydroxy-2-naphthoic acid and its derivatives are critical coupling components in this process. frontiersin.orgwikipedia.org
The fundamental reaction involves the electrophilic substitution of a diazonium salt onto the electron-rich naphthol ring system, typically at the position adjacent to the hydroxyl group, to form a brightly colored azo compound. wikipedia.org The resulting molecules are known for their stability and are used extensively in printing inks, paints, and plastics. oecd.org For instance, Lithol Rubine BK is a prominent red pigment derived from 3-hydroxy-2-naphthoic acid. wikipedia.org
While research predominantly cites the parent acid, the use of its esters, such as this compound, is a key aspect of the synthetic strategy. In organic synthesis, converting a carboxylic acid to an ester is a common method to temporarily "protect" the acid functionality or to modify the compound's properties, such as solubility in organic solvents, facilitating reactions and purification. The isopropyl group can be later hydrolyzed to regenerate the carboxylic acid or the ester can be directly converted into an amide. Many Naphthol AS pigments are, in fact, amides of 3-hydroxy-2-naphthoic acid (naphthanilides), which are then coupled with diazonium salts. wikipedia.org The synthesis of these amides often proceeds through the acid chloride, which can be prepared from the corresponding ester.
Research has detailed the synthesis of various Naphthol AS derivatives, such as Naphthol AS-IRG, which are essential azoic coupling components. mdpi.com The general structure of these components involves an amide linkage between the 3-hydroxy-2-naphthoic acid core and various aromatic amines. The synthesis of these crucial intermediates underscores the industrial importance of the 3-hydroxy-2-naphthoate structural unit. mdpi.com
Applications in Analytical Chemistry Research
The precision required in industrial synthesis and research necessitates robust analytical methods for quality control, purification, and characterization.
In the production of 3-hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction, a common impurity is 2-naphthol. researchgate.net The presence of this impurity can affect the quality and performance of the final pigment products. Consequently, research has focused on developing efficient methods to separate 3-hydroxy-2-naphthoic acid from 2-naphthol.
One advanced methodology involves the use of a hollow fiber supported liquid membrane (HFSLM). researchgate.net This technique allows for the selective removal of the 2-naphthol impurity from an aqueous mixture containing both compounds. In these systems, an organic solvent like tributyl phosphate (B84403) (TBP) is immobilized within the pores of a microporous hollow fiber membrane. researchgate.net The separation is based on the differential partitioning (distribution coefficients) of the two compounds between the aqueous phase and the organic liquid membrane. researchgate.net Studies have shown that separation factors greater than 200 can be achieved, yielding high-purity 3-hydroxy-2-naphthoic acid. researchgate.net
Furthermore, High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and separation of these compounds. A reverse-phase (RP) HPLC method using a Newcrom R1 column has been described for the analysis of 3-hydroxy-2-naphthoic acid. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. sielc.com Such methods are scalable and can be adapted for preparative chromatography to isolate impurities or for pharmacokinetic studies. sielc.com While these methods are documented for the parent acid, they are directly applicable to the analysis of its isopropyl ester, this compound, with minor modifications to account for the increased hydrophobicity imparted by the isopropyl group.
This compound, along with its parent acid and other esters like the methyl derivative, serves as an important analytical standard. bldpharm.comsigmaaldrich.com Chemical suppliers provide these compounds in high purity, accompanied by analytical documentation such as NMR, HPLC, and mass spectrometry data. bldpharm.com These reference materials are crucial for:
Method Validation: Establishing the accuracy and precision of new analytical methods.
Quality Control: Ensuring that starting materials, intermediates, and final products in industrial processes meet required specifications. For example, quantifying the purity of a batch of Naphthol AS pigment precursor.
Research and Development: Accurately identifying and quantifying the compound in complex reaction mixtures.
The availability of this compound as a standard from suppliers like BLD Pharm confirms its role in the broader chemical and analytical landscape. bldpharm.com Similarly, related compounds like isopropyl benzoate (B1203000) are sold specifically as analytical standards for techniques such as HPLC and gas chromatography (GC). sigmaaldrich.com
Utilization in Ionic Liquid Design for Specific Chemical Separations (e.g., Heavy Metal Extraction)
A novel and significant area of research is the use of the 3-hydroxy-2-naphthoate anion in the design of task-specific ionic liquids (TSILs) for environmental applications, particularly the extraction of heavy metals from water. frontiersin.orgnih.gov Ionic liquids are salts with melting points below 100°C, and they are explored as "green" alternatives to volatile organic solvents due to their low vapor pressure. frontiersin.org
Researchers have synthesized novel ammonium (B1175870) and phosphonium-based ionic liquids where 3-hydroxy-2-naphthoate serves as the anion. frontiersin.orgnih.gov The salicylate-like functionality (an ortho-hydroxy carboxylate) of the anion is an effective chelating agent for metal ions, while the naphthalene backbone provides hydrophobicity, which helps to minimize the leaching of the ionic liquid into the aqueous phase during extraction. frontiersin.org
Several studies have investigated the efficacy of these TSILs for extracting heavy metals such as copper (Cu), silver (Ag), cadmium (Cd), and lead (Pb) from various water matrices, including pure water, seawater, and drinking water. frontiersin.orgmdpi.comnih.gov
Table 1: Examples of 3-Hydroxy-2-naphthoate Based Ionic Liquids and Their Extraction Performance
| Ionic Liquid (IL) | Target Metals | Key Findings | Reference |
|---|---|---|---|
| Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) | Ag, Cd, Cu, Pb | Achieved extraction efficiencies ≥90% for all four metals after 24 hours in pure water. Extraction of Ag and Cd was enhanced in saline water. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]) | Cu, Pb | Showed extraction efficiencies ≥90% for Cu and Pb after 24 hours. nih.gov | nih.gov |
| Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA]) | Cu, Pb | Demonstrated extraction efficiencies ≥90% for Cu and Pb after 24 hours. nih.gov Exhibited the fastest extraction kinetics for Cu in a solvent bar micro-extraction (SBME) setup. mdpi.com | mdpi.comnih.gov |
These studies highlight the potential of the 3-hydroxy-2-naphthoate moiety in creating highly effective and stable extraction agents for environmental remediation. mdpi.com The research has also been extended to solvent bar micro-extraction (SBME) techniques, which immobilize the ionic liquid and further improve its stability and applicability for treating natural water samples. mdpi.com
Catalysis Research: Ligand Design and Substrate Evaluation
The structural features of the 3-hydroxy-2-naphthoate skeleton, specifically the hydroxyl and carboxylate groups, make it an interesting candidate for ligand design in catalysis. These groups can coordinate to metal centers, influencing the metal's electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity.
While direct research on this compound as a ligand is not prominent, studies on its close analogue, Methyl 3-hydroxy-2-naphthoate, provide valuable insights. Research has shown that Methyl 3-hydroxy-2-naphthoate can undergo asymmetric oxidative coupling reactions when catalyzed by copper complexes featuring mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands. chemicalbook.com In this context, the methyl ester acts as the substrate being evaluated, and its conversion is a measure of the catalyst's effectiveness. This type of reaction is fundamental in organic chemistry for the synthesis of chiral biphenols and other valuable structures.
The design of the ligand is crucial for controlling the stereochemistry of the product. The interaction between the chiral ligand, the metal center, and the substrate (Methyl 3-hydroxy-2-naphthoate) determines the enantioselectivity of the coupling reaction. This demonstrates the utility of naphthoate esters as benchmark substrates for evaluating the performance of newly designed asymmetric catalysts.
Future Research Directions and Emerging Methodologies
Green Chemistry Principles in Naphthoate Ester Synthesis
The synthesis of esters, including naphthoates, is increasingly being viewed through the lens of green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comnih.gov This involves a shift from traditional methods that may use toxic solvents or harsh catalysts to more benign and sustainable alternatives.
Key principles of green chemistry applicable to naphthoate ester synthesis include:
Use of Safer Solvents: Traditional organic synthesis often employs volatile and toxic solvents. Green approaches favor the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of certain compounds, using water as the primary solvent with a small amount of a co-solvent like tetrahydrofuran (B95107) (THF) has been shown to be a greener alternative. nih.gov
Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. nih.gov The development of efficient and recyclable catalysts is a cornerstone of green esterification processes.
Energy Efficiency: Methods that operate at ambient temperature and pressure are preferred to reduce energy consumption. nih.gov This can be achieved through highly active catalysts or by using alternative energy sources like microwave or ultrasound irradiation. nih.gov
Use of Renewable Feedstocks: While the naphthalene (B1677914) core is traditionally derived from fossil fuels, future research may explore bio-based routes to aromatic starting materials, aligning with the principle of using renewable resources. nih.gov
| Aspect | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Catalyst | Mineral acids (e.g., H₂SO₄) | Enzymes, solid acid catalysts, organocatalysts |
| Solvent | Volatile organic compounds (e.g., Toluene, Benzene) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions nih.gov |
| Energy Input | High-temperature reflux | Ambient temperature, microwave, or ultrasound irradiation nih.gov |
| Waste Generation | Significant, including acidic waste streams | Minimized through catalyst recycling and high atom economy |
| Safety | Use of corrosive and toxic reagents | Inherently safer processes using less hazardous substances wordpress.comyoutube.com |
High-Throughput Synthesis and Screening for Derivative Discovery
High-throughput synthesis is a powerful strategy for rapidly creating large libraries of related compounds. nih.gov This combinatorial approach can be applied to the discovery of novel naphthoate derivatives with tailored properties. By systematically varying the alcohol component reacted with a 3-hydroxy-2-naphthoic acid backbone (or vice versa), a diverse library of esters can be generated in parallel.
The process involves:
Library Design: An array of starting materials (e.g., various alcohols and substituted naphthoic acids) is designed.
Parallel Synthesis: Reactions are carried out simultaneously in a multi-well plate format (e.g., an 8x12 matrix to produce 96 unique compounds). nih.gov
Purification: Rapid purification techniques, such as automated flash chromatography or ion-exchange chromatography, are used to isolate the products. nih.gov
Screening: The resulting library of naphthoate derivatives is then screened for desired biological or material properties.
This methodology accelerates the discovery of lead compounds by exploring a vast chemical space in a fraction of the time required by traditional, one-at-a-time synthesis. nih.gov
| Starting Naphthoic Acid | Alcohol 1 (e.g., Ethanol) | Alcohol 2 (e.g., Propanol) | Alcohol 3 (e.g., Butanol) |
|---|---|---|---|
| 3-Hydroxy-2-naphthoic acid | Ethyl 3-hydroxy-2-naphthoate | Propyl 3-hydroxy-2-naphthoate | Butyl 3-hydroxy-2-naphthoate |
| 3,5-Diacetoxy-2-naphthoic acid | Ethyl 3,5-diacetoxy-2-naphthoate | Propyl 3,5-diacetoxy-2-naphthoate | Butyl 3,5-diacetoxy-2-naphthoate |
| 3-Amino-2-naphthoic acid | Ethyl 3-amino-2-naphthoate | Propyl 3-amino-2-naphthoate | Butyl 3-amino-2-naphthoate |
Computational Design and Machine Learning in Naphthoate Chemistry
Computational chemistry and machine learning (ML) are transforming chemical research by enabling predictive modeling and data-driven discovery. nih.gov These tools can be applied to naphthoate chemistry to accelerate development and gain deeper mechanistic insights.
Predictive Modeling: Machine learning models, particularly those trained on large datasets of chemical reactions and molecular properties, can predict the outcomes of synthesizing new naphthoate derivatives. nih.gov This reduces the need for trial-and-error experimentation. For instance, ML models can predict the chemical potentials of multifunctional organic compounds, which is crucial for thermodynamic calculations. researchgate.net
Reaction Optimization: ML algorithms, especially when coupled with automated flow chemistry platforms, can efficiently optimize reaction conditions (e.g., temperature, stoichiometry, residence time) to maximize yield and minimize impurities. rsc.org
Chemical Language Models (CLMs): By representing molecules as language-like strings (e.g., SMILES), powerful natural language processing (NLP) models can be adapted for chemical applications. nih.gov These models can be used for tasks like designing novel catalysts or predicting the properties of yet-to-be-synthesized naphthoate esters. nih.gov
Property Prediction: Techniques like deep convolutional neural networks (CNNs) can be trained to recognize spectral features and predict the presence and concentration of specific compounds, such as naphthenic acids and phenols, in complex mixtures. nih.gov
| Machine Learning Model/Technique | Application in Naphthoate Chemistry | Potential Impact |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Predicting reaction outcomes and retrosynthesis pathways. nih.gov | More efficient synthesis planning. |
| Bayesian Optimization | Automated optimization of reaction conditions in flow chemistry. rsc.org | Rapidly finds optimal conditions, improving yield and purity. |
| Convolutional Neural Networks (CNNs) | Analysis of spectroscopic data for quality control or identifying surface reactivity. nih.govyoutube.com | Automated and accurate analysis of experimental data. |
| Chemical Language Models (Transformers) | De novo design of naphthoate derivatives with desired properties. nih.gov | Accelerates discovery of novel functional molecules. |
Exploration of Novel Catalytic Systems
The efficiency and selectivity of naphthoate ester synthesis are highly dependent on the catalytic system used. Research is moving beyond traditional acid catalysts to explore more sophisticated and sustainable options.
Homogeneous Catalysis: Novel organometallic complexes are being developed that can catalyze esterification and related reactions under mild conditions. For example, ruthenium PNP pincer complexes and bis(NHC) manganese(I) complexes have shown high efficiency for the hydrogenation of esters to alcohols, a related and important transformation. researchgate.net Such catalysts could be adapted for the synthesis of naphthoate esters.
Heterogeneous Catalysis: Solid catalysts offer significant advantages in terms of separation and reusability. Materials like zeolites, functionalized mesoporous silica, and metal-organic frameworks (MOFs) are being investigated as robust and selective catalysts for esterification.
Biocatalysis: Enzymes, particularly lipases, are highly effective and selective catalysts for ester synthesis. They operate under mild conditions (temperature and pH), are biodegradable, and can exhibit high chemo-, regio-, and enantioselectivity, which is difficult to achieve with conventional chemical catalysts.
| Catalyst Type | Advantages | Challenges | Example |
|---|---|---|---|
| Mineral Acids | Low cost, readily available | Corrosive, high waste, low selectivity | Sulfuric Acid (H₂SO₄) |
| Organometallic Complexes | High activity and selectivity, mild conditions researchgate.net | Cost, potential metal leaching, air/moisture sensitivity | Ruthenium PNP Pincer Complexes researchgate.net |
| Solid Acid Catalysts | Easily separable, reusable, less corrosive | Lower activity than homogeneous catalysts, potential for pore blockage | Zeolites, Sulfonated Resins |
| Enzymes (Lipases) | High selectivity, mild conditions, biodegradable | Cost, stability limitations, sensitivity to solvent and temperature | Candida antarctica Lipase B (CALB) |
Advanced in situ Spectroscopic Monitoring of Reactions
Understanding and controlling a chemical reaction in real-time is crucial for optimizing its outcome. Advanced in situ (in the reaction vessel) spectroscopic techniques allow chemists to monitor the progress of esterification reactions as they happen. spectroscopyonline.com This provides valuable kinetic and mechanistic data that is impossible to obtain from traditional offline sampling.
In situ FTIR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. researchgate.net By inserting a probe directly into the reactor, changes in the concentration of reactants (e.g., the C=O stretch of the carboxylic acid) and products (the C=O stretch of the ester) can be tracked continuously. unal.edu.co This allows for the precise determination of reaction endpoints and the identification of transient intermediates. spectroscopyonline.com
Process Analytical Technology (PAT): These in situ monitoring tools are a key component of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. By integrating real-time analysis, PAT ensures consistent product quality and process efficiency.
Multivariate Data Analysis: The large datasets generated by in situ spectroscopy are often analyzed using multivariate methods like Partial Least Squares (PLS). nih.gov These statistical models can correlate spectral changes to the concentrations of individual components, providing a detailed quantitative picture of the reaction profile. nih.gov
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mid-Infrared (MIR/FTIR) | Concentration of reactants, products, and intermediates. nih.gov | Highly specific functional group information, widely applicable. researchgate.net | Water absorption can be an issue; probes can be sensitive to harsh conditions. |
| Raman Spectroscopy | Vibrational modes of molecules, good for symmetric bonds. | Not sensitive to water, can be used in aqueous media, good for solids. | Fluorescence from samples can interfere with the signal. |
| Mass Spectrometry (MS) | Direct measurement of molecular weights of species in the reaction. nih.gov | High sensitivity and specificity. | Requires an interface to sample from the reactor (e.g., liquid sampling). nih.gov |
| Near-Infrared (NIR) | Overtone and combination bands, good for bulk material analysis. | Robust probes, can penetrate deeply into samples. | Broad, overlapping peaks can make interpretation complex. spectroscopyonline.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing isopropyl 3-hydroxy-2-naphthoate with high regioselectivity?
- Methodological Answer : The synthesis typically involves esterification of 3-hydroxy-2-naphthoic acid with isopropyl alcohol under acidic or enzymatic catalysis. Critical factors include:
- Reagent Purity : Use anhydrous conditions to avoid hydrolysis side reactions.
- Catalyst Selection : Sulfuric acid or lipases (e.g., Candida antarctica lipase B) can enhance esterification efficiency.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential to isolate the product from unreacted starting materials and positional isomers .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the molecular geometry, hydrogen bonding (e.g., intramolecular O–H···O=C interactions), and crystal packing. For example, monoclinic space groups (e.g., P21/n) are common, with lattice parameters such as .
- Spectroscopy :
- UV-Vis : Monitor conjugation effects from the naphthalene ring (λmax ~ 280–320 nm).
- NMR : Assign peaks using - and -NMR to confirm esterification (e.g., isopropyl CH3 groups at δ ~1.2–1.4 ppm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data on reaction pathways (e.g., Kolbe-Schmitt carboxylation)?
- Methodological Answer :
- Density Functional Theory (DFT) : Use M062X or similar functionals to model transition states and intermediates. For example, simulations confirm that CO2 electrophilic attack at position 3 of sodium 2-naphthoxide is thermodynamically favored, explaining the dominance of 3-hydroxy-2-naphthoate over minor products (e.g., 1- or 6-substituted isomers) .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and CO2 pressure to favor pathway 3 (higher activation energy but stable product) over pathway 1 .
Q. What strategies address conflicting binding affinity data for 3-hydroxy-2-naphthoate in host-guest systems (e.g., dendrimers)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry (e.g., 2 high-affinity sites per dendrimer) and enthalpy changes. Note that hydroxyl group participation in intramolecular hydrogen bonding increases lipophilicity, altering binding modes .
- NOESY NMR : Correlate spatial proximity of the naphthoate to dendrimer regions. For example, at low concentrations, guests bind the hydrophobic core; at higher concentrations, hydrophilic outer branches dominate .
Q. How can researchers optimize extraction protocols using ionic liquids containing 3-hydroxy-2-naphthoate anions?
- Methodological Answer :
- Ionic Liquid Design : Select phosphonium-based cations (e.g., trihexyltetradecylphosphonium) paired with 3-hydroxy-2-naphthoate for enhanced metal ion extraction.
- pH Adjustment : Maintain aqueous phase pH < 5 to protonate competing anions (e.g., Cl⁻) and improve selectivity for rare earth elements.
- Toxicity Mitigation : Assess algal toxicity (e.g., EC50 values) and prioritize ILs with lower environmental persistence .
Q. What crystallographic challenges arise when refining structures of 3-hydroxy-2-naphthoate derivatives, and how are they resolved?
- Methodological Answer :
- Disorder Handling : Use SHELXL or SHELXTL to model positional disorder in flexible isopropyl groups.
- Hydrogen Bonding Networks : Apply restraints to O–H···O distances (e.g., 2.6–2.8 Å) during refinement.
- Twinned Data : For high-symmetry crystals, apply twin laws (e.g., twofold rotation) in SHELXL to improve R-factor convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
